4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide
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Overview
Description
4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide is a synthetic compound known for its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenol with propylsulfonyl chloride to form 4-fluorophenoxypropylsulfonyl chloride. This intermediate is then reacted with ethylenediamine to produce the desired compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Chemical Reactions Analysis
4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-(2-(3-(4-Fluorophenoxy)propylsulfonamido)ethyl)benzenesulfonamide can be compared with other similar compounds such as:
Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate: This compound has a similar structure but includes a piperidine ring, which may confer different biological activities.
4-[2-(4-Fluorophenoxy)ethyl]piperidine: This compound lacks the sulfonamide group, which significantly alters its chemical and biological properties.
Properties
IUPAC Name |
4-[2-[3-(4-fluorophenoxy)propylsulfonylamino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O5S2/c18-15-4-6-16(7-5-15)25-12-1-13-26(21,22)20-11-10-14-2-8-17(9-3-14)27(19,23)24/h2-9,20H,1,10-13H2,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVRUKOEMETSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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